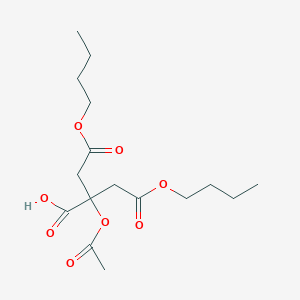

1,3-Dibutyl acetylcitrate

Description

Properties

Molecular Formula |

C16H26O8 |

|---|---|

Molecular Weight |

346.37 g/mol |

IUPAC Name |

2-acetyloxy-4-butoxy-2-(2-butoxy-2-oxoethyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C16H26O8/c1-4-6-8-22-13(18)10-16(15(20)21,24-12(3)17)11-14(19)23-9-7-5-2/h4-11H2,1-3H3,(H,20,21) |

InChI Key |

AXPPLWQNWVZZNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)O)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1,3-Dibutyl Acetylcitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1,3-dibutyl acetylcitrate, a specialty chemical with potential applications in various fields, including as a non-toxic plasticizer and a key intermediate in the synthesis of complex molecules. This document outlines the core chemical transformations, experimental protocols, and relevant data.

Introduction

This compound is a derivative of citric acid, an abundant and naturally occurring tricarboxylic acid. The synthesis of this specific diester requires a regioselective approach to esterify the terminal carboxylic acid groups at positions 1 and 3, while leaving the central carboxyl group at position 2 unreacted. The subsequent acetylation of the tertiary hydroxyl group yields the final product. The primary challenge in this synthesis is achieving the desired regioselectivity.

Core Synthesis Pathway

The synthesis of this compound is a two-step process:

-

Regioselective Esterification of Citric Acid: Citric acid is reacted with n-butanol in the presence of a catalyst that directs the esterification to the terminal (1 and 3) carboxyl groups.

-

Acetylation of 1,3-Dibutyl Citrate: The resulting 1,3-dibutyl citrate is then acetylated at the hydroxyl group using an acetylating agent.

A key innovation for the regioselective step is the use of boric acid or a boronic acid as a catalyst. This catalyst also functions as a protecting group for the tertiary carboxylic acid, thereby directing the esterification to the desired positions.[1]

Experimental Protocols

3.1. Step 1: Synthesis of 1,3-Dibutyl Citrate (Regioselective Esterification)

This protocol is based on the principle of using boric acid as a catalyst and protecting group to achieve regioselective esterification.[1]

Materials:

-

Anhydrous Citric Acid

-

n-Butanol

-

Boric Acid

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Sodium Bicarbonate Solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Organic Solvent for extraction (e.g., Ethyl Acetate)

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add anhydrous citric acid (1 molar equivalent), n-butanol (2.2 molar equivalents), boric acid (0.1 molar equivalents), and toluene (sufficient to fill the Dean-Stark trap).

-

Heat the reaction mixture to reflux with vigorous stirring. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete when no more water is evolved.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a 5% sodium bicarbonate solution to remove unreacted citric acid and the boric acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 1,3-dibutyl citrate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

3.2. Step 2: Synthesis of this compound (Acetylation)

Materials:

-

1,3-Dibutyl Citrate (from Step 1)

-

Acetic Anhydride

-

Pyridine (as a catalyst and acid scavenger)

-

Dichloromethane (as a solvent)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1,3-dibutyl citrate (1 molar equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath and add pyridine (1.2 molar equivalents).

-

Slowly add acetic anhydride (1.2 molar equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 1,3-Dibutyl Citrate

| Parameter | Value | Reference |

| Molar Ratio (Citric Acid:Butanol:Boric Acid) | 1 : 2.2 : 0.1 | [1] |

| Solvent | Toluene | |

| Temperature | Reflux (approx. 110-120 °C) | |

| Reaction Time | 4-8 hours | Inferred |

| Expected Yield (Crude) | 80-90% | Inferred |

| Expected Purity (after purification) | >95% | Inferred |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Molar Ratio (1,3-Dibutyl Citrate:Acetic Anhydride:Pyridine) | 1 : 1.2 : 1.2 | |

| Solvent | Dichloromethane | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 12-24 hours | Inferred |

| Expected Yield (Crude) | 85-95% | Inferred |

| Expected Purity (after purification) | >98% | Inferred |

Visualizations

5.1. Synthesis Pathway

Caption: Synthesis pathway of this compound.

5.2. Experimental Workflow for Purification

Caption: General purification workflow for citrate esters.

References

Physicochemical properties of 1,3-Dibutyl acetylcitrate

An In-depth Technical Guide on the Physicochemical Properties of Acetyl Tributyl Citrate (ATBC)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, experimental methodologies, and relevant biological pathways of Acetyl Tributyl Citrate (ATBC). It is important to clarify a potential ambiguity in nomenclature. The requested topic is "1,3-Dibutyl acetylcitrate." However, the vast majority of scientific literature and commercial data pertains to Tributyl 2-acetylcitrate , commonly known as Acetyl Tributyl Citrate (ATBC), with the CAS Number 77-90-7. This compound features three butyl ester groups (at positions 1, 2, and 3 of the propane backbone) and one acetyl group on the hydroxyl moiety of the original citric acid. Given the scarcity of data for a specific "this compound" isomer, this document will focus on the well-characterized and industrially significant ATBC (CAS 77-90-7).

ATBC is a colorless, odorless, oily liquid widely utilized as a non-toxic, biodegradable plasticizer.[1] It serves as a safe replacement for phthalate-based plasticizers in a variety of applications, including food packaging films, medical devices, pharmaceutical coatings, and cosmetics.[1] Its favorable safety profile and versatility make it a subject of significant interest in materials science and drug development.[1]

Physicochemical Properties of Acetyl Tributyl Citrate (ATBC)

The fundamental physicochemical characteristics of ATBC are summarized below. These properties are crucial for understanding its behavior in various applications, from polymer formulation to its function as a pharmaceutical excipient.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 77-90-7 | [2] |

| Molecular Formula | C₂₀H₃₄O₈ | [2] |

| Molecular Weight | 402.48 g/mol | [1] |

| Appearance | Colorless, odorless, oily liquid | [1][3] |

| Density | 1.045 - 1.055 g/cm³ at 20-25°C | [1][3][4] |

| Refractive Index | n20/D 1.440 - 1.443 | [1][2][4] |

| Viscosity | 32.7 - 70 mPa·s at 20-25°C | [1][5] |

| Odor | Very faint sweet, herbaceous odor | [2][4] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | -80°C to -59°C | [1][2][3][4] |

| Boiling Point | 172-174°C at 1 Torr; 327-331°C at ~760 mmHg | [1][2][4] |

| Flash Point | >204°C (>230°F) | [1][3][4] |

| Pour Point | -59°C to -43°C | [5][6] |

Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | <0.1 g/100 mL (<0.1%) | [1][3][4] |

| Organic Solvent Solubility | Soluble in most organic solvents, including alcohols, ketones, esters, and methylene chloride. | [1][3][6] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.92 | [2][7] |

| Henry's Law Constant | 3.2 x 10⁻⁵ atm-cu m/mole (estimated) |

Other Properties

| Property | Value | Reference |

| Vapor Pressure | 0.26 psi (0.0017 atm) at 20°C | [4] |

| Vapor Density | 14.1 (Air = 1) | [2][4] |

| Purity (Assay) | ≥ 99.0% | [1] |

| Acidity (as Acetic or Citric Acid) | ≤ 0.02% by weight | [1][5] |

Experimental Protocols and Methodologies

Detailed experimental methods are essential for the accurate characterization and quality control of ATBC. Below are summaries of key protocols related to its synthesis and analysis.

Synthesis of Acetyl Tributyl Citrate

The industrial production of ATBC is typically a two-step process.[8] This method ensures high purity and yield of the final product.

-

Step 1: Esterification (Formation of Tributyl Citrate - TBC)

-

Reactants : Citric acid and n-butanol are used as the primary raw materials.[8]

-

Catalyst : A strong acid catalyst, such as sulfuric acid, is employed.[8]

-

Procedure : Citric acid and a portion of the n-butanol are charged into a reaction kettle with the catalyst. The mixture is heated to 120-150°C under agitation to initiate a reflux reaction. The remaining n-butanol is added in batches to drive the reaction to completion. The reaction progress is monitored by measuring the acid number. Once the target acid number (e.g., < 2.3 mgKOH/g) is reached, the reaction is stopped.[8]

-

Purification : The crude TBC is neutralized with an alkaline solution, washed with water, and then subjected to vacuum distillation to remove excess water and n-butanol. The product is then decolorized and filtered.[8]

-

-

Step 2: Acetylation (Formation of ATBC)

-

Reactants : The purified tributyl citrate from Step 1 and acetic anhydride are the reactants.[8]

-

Catalyst : Sulfuric acid is again used as the catalyst.[8]

-

Procedure : TBC, acetic anhydride, and the catalyst are added to an acetylation reactor. The mixture is slowly heated to 80-85°C and held at this temperature for approximately 1.5 hours to complete the acetylation of the hydroxyl group.[8]

-

Final Purification : The resulting crude ATBC undergoes a final series of purification steps, including acid removal, neutralization, washing, vacuum distillation, decolorization, and filtration to yield the final high-purity product.[8]

-

Analytical Method for Pharmacokinetic Studies

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of ATBC in biological samples, which is crucial for pharmacokinetic analysis.[9]

-

Sample Preparation :

-

Plasma samples are pretreated to ensure the stability of ATBC, as its ester bonds are susceptible to hydrolysis by plasma esterases.[9]

-

Protein precipitation is performed by adding acetonitrile to the plasma sample. This step also serves to extract the ATBC from the plasma matrix.

-

An internal standard (IS) is added to the sample to ensure accuracy and precision during analysis.

-

-

Chromatographic Separation :

-

An HPLC system equipped with a suitable C18 column is used to separate ATBC from other endogenous components in the plasma extract.

-

The mobile phase typically consists of a gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a formic acid additive to improve ionization).

-

-

Mass Spectrometric Detection :

-

A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.

-

Specific precursor-to-product ion transitions are monitored for both ATBC and the internal standard to provide high selectivity and sensitivity.

-

-

Validation :

-

The method is validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines to ensure reliable and reproducible results.[9]

-

Key Pathways and Workflows

Visual diagrams help in conceptualizing complex processes such as synthesis and metabolism. The following workflows are rendered using Graphviz (DOT language).

Synthesis Workflow of Acetyl Tributyl Citrate

References

- 1. atamankimya.com [atamankimya.com]

- 2. Acetyl Tributyl Citrate | C20H34O8 | CID 6505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Acetyl tributyl citrate | 77-90-7, Acetyl tributyl citrate Formula - ECHEMI [echemi.com]

- 5. mamtapolycoats.com [mamtapolycoats.com]

- 6. 77-90-7 CAS MSDS (Acetyl tributyl citrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. cpsc.gov [cpsc.gov]

- 8. CN101402571A - Process for producing acet-tributyl citrate - Google Patents [patents.google.com]

- 9. Pharmacokinetic Properties of Acetyl Tributyl Citrate, a Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Core Mechanism of Action of 1,3-Dibutyl Acetylcitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the core mechanism of action of 1,3-Dibutyl acetylcitrate, more commonly known in scientific literature as Acetyl Tributyl Citrate (ATBC). The primary focus is on its interaction with nuclear receptors and the subsequent downstream effects on xenobiotic metabolism.

Core Mechanism of Action: SXR/PXR-Mediated CYP3A4 Induction

The central mechanism of action of ATBC involves its function as an agonist for the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane X Receptor (PXR).[1][2][3][4] SXR/PXR is a nuclear receptor primarily expressed in the liver and intestine that functions as a transcriptional regulator of genes involved in the metabolism and detoxification of foreign substances.[1][2]

Upon binding to ATBC, SXR/PXR undergoes a conformational change, leading to the recruitment of transcriptional co-activators such as Steroid Receptor Coactivator-1 (SRC-1) and Transcription Intermediary Factor 2 (TIF2).[2] This complex then binds to specific response elements on the DNA, initiating the transcription of target genes. A key target gene upregulated by the ATBC-activated SXR/PXR complex is Cytochrome P450 3A4 (CYP3A4).[1][2][4] CYP3A4 is a major enzyme responsible for the metabolism of a wide range of drugs and endogenous compounds.[1][2]

Interestingly, this induction of CYP3A4 by ATBC has been shown to be tissue-specific, with significant upregulation observed in intestinal cells but not in liver cells.[1][2] This suggests that ATBC may have a more pronounced effect on the first-pass metabolism of orally administered drugs.

Signaling Pathway

Caption: Signaling pathway of ATBC-mediated CYP3A4 induction.

Quantitative Data

The following tables summarize the quantitative data related to the mechanism of action of ATBC.

| Parameter | Value | Assay System | Reference |

| SXR/PXR Activation | Strong activation at 10 µM | Luciferase Reporter Assay (CV-1 cells) | [1][2] |

| CYP3A4 mRNA Induction | Dose-dependent increase (>10 µM) | qRT-PCR (LS174T cells) | [2] |

| CYP3A4 Enzyme Activity | Increased at 10 µM and 50 µM | P450-Glo™ Assay (LS174T cells) | [1][2] |

| Co-activator Recruitment | SRC-1 and TIF2 recruited | Mammalian Two-Hybrid Assay | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the methods described in the cited literature and are intended to be a comprehensive guide for replication.

SXR/PXR Luciferase Reporter Assay

This assay measures the ability of a compound to activate the SXR/PXR receptor, leading to the expression of a luciferase reporter gene.

Workflow Diagram:

Caption: Workflow for the SXR/PXR Luciferase Reporter Assay.

Methodology:

-

Cell Culture and Transfection:

-

Culture CV-1 monkey kidney fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Seed cells in 96-well plates.

-

Co-transfect cells with a human SXR/PXR expression vector, a luciferase reporter vector containing the CYP3A4 promoter (e.g., XREM-CYP3A4-LUC), and a control plasmid (e.g., phRL-TK for Renilla luciferase) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of incubation post-transfection, replace the medium with fresh medium containing various concentrations of ATBC (e.g., 1 µM, 10 µM, 30 µM), a positive control (e.g., 10 µM Rifampicin), and a vehicle control (e.g., 0.1% DMSO).

-

-

Luciferase Activity Measurement:

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Calculate the fold activation by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.

-

Quantitative Real-Time PCR (qRT-PCR) for CYP3A4 Induction

This method quantifies the change in CYP3A4 mRNA expression in response to ATBC treatment.

Workflow Diagram:

Caption: Workflow for qRT-PCR analysis of CYP3A4 mRNA induction.

Methodology:

-

Cell Culture and Treatment:

-

Culture human colon adenocarcinoma cells (LS174T) which endogenously express SXR/PXR.

-

Treat the cells with various concentrations of ATBC, a positive control, and a vehicle control for 24 hours.

-

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Perform real-time PCR using the synthesized cDNA, primers specific for CYP3A4, and primers for a housekeeping gene (e.g., GAPDH) for normalization.

-

Use a fluorescent dye (e.g., SYBR Green) or a probe-based system for detection.

-

-

Data Analysis:

-

Analyze the real-time PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CYP3A4 mRNA expression in ATBC-treated cells compared to vehicle-treated cells, after normalizing to the housekeeping gene.

-

CYP3A4 Enzyme Activity Assay

This assay measures the functional activity of the CYP3A4 enzyme induced by ATBC using a luminogenic substrate.

Workflow Diagram:

Caption: Workflow for the CYP3A4 Enzyme Activity Assay.

Methodology:

-

Cell Culture and Treatment:

-

Culture LS174T cells in 96-well plates.

-

Treat the cells with ATBC, a positive control, and a vehicle control for 48 hours to allow for enzyme expression.

-

-

Enzyme Reaction:

-

Luminescence Detection:

-

Transfer an aliquot of the medium to a new opaque 96-well plate.

-

Add a luciferin detection reagent containing luciferase and ATP.

-

Measure the resulting luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to cell viability or total protein content.

-

Calculate the fold increase in CYP3A4 activity in treated cells compared to the vehicle control.

-

In Vivo CYP3A1 Induction in Rat Intestine

This experiment validates the in vitro findings in a living organism.

Methodology:

-

Animal Dosing:

-

Administer ATBC (e.g., 50 mg/kg/day), a positive control (e.g., dexamethasone), or vehicle (e.g., corn oil) to male Wistar rats via oral gavage for a specified number of days.[8]

-

-

Tissue Collection and Microsome Preparation:

-

Euthanize the animals and collect sections of the small intestine (e.g., duodenum, ileum) and liver.

-

Prepare microsomes from the intestinal and liver tissues through differential centrifugation.

-

-

Analysis:

-

Analyze CYP3A1 mRNA levels in the tissues using qRT-PCR as described above.

-

Measure CYP3A1 protein levels via Western blotting using an antibody specific to rat CYP3A1.

-

Assess CYP3A1 catalytic activity in the prepared microsomes using a suitable substrate (e.g., midazolam) and quantifying the formation of its metabolites via HPLC or LC-MS/MS.[8]

-

-

Data Analysis:

-

Compare the levels of CYP3A1 mRNA, protein, and activity in the tissues of ATBC-treated rats to those of the vehicle-treated control group.

-

Conclusion

The core mechanism of action of this compound (ATBC) is the activation of the SXR/PXR nuclear receptor, which leads to the tissue-specific induction of CYP3A4, a critical enzyme in drug metabolism. This action has potential implications for drug-drug interactions, particularly for orally administered drugs that are substrates of CYP3A4. The experimental protocols outlined in this guide provide a framework for further investigation and characterization of the effects of ATBC and other xenobiotics on this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl tributyl citrate, the most widely used phthalate substitute plasticizer, induces cytochrome p450 3a through steroid and xenobiotic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. tripod.nih.gov [tripod.nih.gov]

- 8. Differential induction of midazolam metabolism in the small intestine and liver by oral and intravenous dexamethasone pretreatment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 1,3-Dibutyl Acetylcitrate: A Technical Guide

Introduction

1,3-Dibutyl acetylcitrate is a derivative of citric acid, a key intermediate in metabolism. It is characterized by the esterification of the carboxyl groups at positions 1 and 3 with butanol, and the acetylation of the hydroxyl group at position 2. This specific substitution pattern distinguishes it from its more common isomer, Tributyl Acetylcitrate (ATBC), where all three carboxyl groups are esterified. This structural difference is expected to result in distinct physicochemical properties and spectroscopic data.

This technical guide outlines the theoretical structural characteristics of this compound, proposes experimental workflows for its analysis, and provides comparative data from ATBC to aid researchers in its identification and characterization.

Molecular Structure

The molecular structure of this compound is presented below. The central carbon atom is chiral, and the molecule possesses a free carboxylic acid group at the 2-position.

An In-depth Technical Guide to the Solubility of Acetyl Tributyl Citrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acetyl Tributyl Citrate (ATBC), a widely used non-toxic plasticizer. Due to a general scarcity of specific quantitative solubility data in public literature, this guide presents available qualitative information and outlines a detailed experimental protocol for determining the solubility of ATBC in organic solvents.

Introduction to Acetyl Tributyl Citrate (ATBC)

Acetyl Tributyl Citrate, with the IUPAC name tributyl 2-acetyloxypropane-1,2,3-tricarboxylate, is a colorless, odorless oily liquid. It is recognized as a safe and biodegradable plasticizer, often used as a replacement for phthalates in a variety of applications, including food packaging, medical devices, toys, and pharmaceutical coatings.[1][2][3][4] Understanding its solubility in organic solvents is crucial for its formulation and application in these fields.

While ATBC is practically insoluble in water, it is known to be soluble in most organic solvents.[3][5] The ester groups and butyl chains in its structure contribute to its affinity for organic media.

Solubility Data

Quantitative solubility data for Acetyl Tributyl Citrate in a range of organic solvents is not widely available in published literature. However, qualitative descriptions of its solubility have been compiled below. "Miscible" indicates that the substances form a homogeneous solution in all proportions.

| Organic Solvent | Qualitative Solubility |

| Alcohols | Soluble[1][2][6] |

| Ethanol (96%) | Miscible[7] |

| Methylene Chloride | Miscible[7] |

| Most Organic Solvents | Soluble[3][5][8] |

| Methanol | Soluble[4] |

| Lactone | Soluble[4] |

| Carbon Tetrachloride | Soluble[4] |

| Glacial Acetic Acid | Soluble[4] |

| Mineral Oil | Soluble[4] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and Gravimetric Analysis

The following protocol details a reliable method for determining the equilibrium solubility of a liquid substance like Acetyl Tributyl Citrate in an organic solvent.[9][10][11][12] This method is based on the widely accepted saturation shake-flask technique followed by gravimetric determination of the solute concentration.

Materials and Equipment

-

Acetyl Tributyl Citrate (ATBC)

-

Selected Organic Solvent (e.g., Ethanol, Acetone, Ethyl Acetate)

-

Analytical Balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaking incubator or water bath

-

Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

-

Volumetric pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of ATBC to a glass flask containing a known volume of the organic solvent. The presence of a separate, undissolved phase of ATBC should be visible to ensure saturation.

-

Securely stopper the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[10] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for phase separation.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the clear, saturated solvent phase) using a volumetric pipette. To avoid disturbing the undissolved ATBC, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

-

Gravimetric Analysis:

-

Dispense the collected supernatant into a pre-weighed evaporation dish.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the ATBC. The temperature should be below the boiling point of ATBC (172-174 °C at 1 mmHg) and appropriate for the solvent used.[5]

-

Continue heating until the solvent has completely evaporated and a constant weight of the dish and residue is achieved. This is confirmed by repeated cycles of heating, cooling in a desiccator, and weighing until the mass does not change significantly between measurements.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of supernatant collected in mL) * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Acetyl Tributyl Citrate.

Caption: Experimental workflow for solubility determination.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. tecnosintesi.com [tecnosintesi.com]

- 3. Acetyl Tributyl Citrate(ATBC) CAS: 77-90-7 [gpcchem.com]

- 4. ATBC(Acetyl tributyl citrate) - Blog - Henan GP Chemicals Co.,Ltd [gpcchem.com]

- 5. Acetyl tributyl citrate | 77-90-7, Acetyl tributyl citrate Formula - ECHEMI [echemi.com]

- 6. kljgroup.com [kljgroup.com]

- 7. Acetyl tributyl citrate CAS#: 77-90-7 [m.chemicalbook.com]

- 8. Acetyltributylcitrate - Wikipedia [en.wikipedia.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. biorelevant.com [biorelevant.com]

- 11. researchgate.net [researchgate.net]

- 12. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound | Scilit [scilit.com]

The Metabolic Journey of 1,3-Dibutyl Acetylcitrate's Progenitor in Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vivo metabolic fate of Acetyl Tributyl Citrate (ATBC), a widely used plasticizer and pharmaceutical excipient. As the direct precursor to its various metabolites, including dibutyl citrate, understanding the absorption, distribution, metabolism, and excretion (ADME) of ATBC is crucial for assessing its safety and physiological impact. While the specific compound "1,3-Dibutyl acetylcitrate" is not a recognized metabolite, this document will focus on the scientifically identified breakdown products of ATBC, primarily dibutyl citrate and acetyl dibutyl citrate, which result from in vivo hydrolysis.

Executive Summary of Metabolic Fate

Upon oral administration, Acetyl Tributyl Citrate is rapidly absorbed and extensively metabolized. The primary metabolic pathway is hydrolysis, catalyzed by esterases, leading to the cleavage of the acetyl and butyl ester bonds. In vivo studies in rats have demonstrated that approximately 99% of an orally administered dose of radiolabeled ATBC is excreted within 48 hours.[1][2] The majority of the dose is eliminated in the urine (59-70%) and a significant portion in the feces (25-36%).[1][2] The key metabolites identified include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, dibutyl citrate, and acetyl dibutyl citrate.[1]

Data Presentation: Quantitative Insights into ATBC Metabolism

The following tables summarize the key quantitative data available on the pharmacokinetics and excretion of ATBC and its metabolites.

Table 1: Pharmacokinetic Parameters of Acetyl Tributyl Citrate in Rats

| Parameter | Value | Species | Administration Route | Reference |

| Bioavailability | 27.4% | Rat | Oral | [1] |

| Tmax (Time to Peak Plasma Concentration) | 0.4 hours | Rat | Oral (500 mg/kg) | [1] |

| Clearance | 75.7 L/h/kg | Rat | Intravenous (10 mg/kg) | [1] |

| Half-life (in rat plasma at 1 µM) | 0.23 hours | Rat | In vitro | [1] |

| Half-life (in rat liver microsomes at 1 µM) | 0.27 hours | Rat | In vitro | [1] |

Table 2: Excretion Profile of ¹⁴C-Labeled Acetyl Tributyl Citrate in Rats (48 hours post-oral administration)

| Excretion Route | Percentage of Administered Dose | Reference |

| Urine | 59 - 70% | [1][2] |

| Feces | 25 - 36% | [1][2] |

| Expired Air (as CO₂) | 2% | [2] |

| Total Excretion | ~99% | [1][2] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning the in vivo metabolism of ATBC.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used.[1]

-

Administration:

-

Blood Sampling: Blood samples are collected at predetermined time points from the jugular vein or other appropriate site. To prevent coagulation, samples are collected in heparinized tubes. Due to the rapid hydrolysis of ATBC by plasma esterases, an esterase inhibitor (e.g., phenylmethylsulfonyl fluoride, PMSF) should be added to the collection tubes.[1]

-

Sample Preparation: Plasma is separated by centrifugation. For analysis, plasma proteins are precipitated using a solvent like methanol. The supernatant is then analyzed by LC-MS/MS.[3]

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of ATBC and its metabolites in biological matrices. A C18 column is commonly used for chromatographic separation with a mobile phase consisting of a gradient of water and acetonitrile with a modifier like formic acid.[1][3]

Metabolism and Excretion Study using Radiolabeled ATBC

-

Test Substance: ¹⁴C-labeled Acetyl Tributyl Citrate is used to trace the distribution and excretion of the compound and its metabolites.

-

Animal Model and Administration: Rats are administered a single oral dose of ¹⁴C-ATBC.

-

Housing and Sample Collection: Animals are housed in metabolic cages that allow for the separate collection of urine and feces. Expired air is also collected to measure ¹⁴CO₂. Collections are typically performed over a 48-hour period.[2]

-

Analysis:

-

Radioactivity Measurement: The total radioactivity in urine, feces, and expired air is measured using liquid scintillation counting.

-

Metabolite Profiling: Urine and fecal extracts are analyzed by techniques such as radio-high-performance liquid chromatography (radio-HPLC) or LC-MS to identify and quantify the radiolabeled metabolites.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Acetyl Tributyl Citrate

The primary metabolic transformation of ATBC in vivo is hydrolysis. This process is initiated by non-specific esterases present in the plasma, liver, and other tissues. The hydrolysis occurs in a stepwise manner, leading to the formation of various metabolites.

Caption: Proposed metabolic pathway of Acetyl Tributyl Citrate via hydrolysis.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of a compound like ATBC in a rodent model.

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

Toxicological Profile of Acetyl Tributyl Citrate (ATBC)

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The user's request specified "1,3-Dibutyl acetylcitrate." However, the vast majority of scientific literature refers to "Acetyl Tributyl Citrate" (ATBC). This document provides a toxicological profile for ATBC, which is the substance for which substantial data is available.

Executive Summary

Acetyl Tributyl Citrate (ATBC) is a widely used plasticizer, often considered a safer alternative to phthalates. This technical guide provides an in-depth overview of its toxicological profile, compiling key data on acute, sub-chronic, chronic, reproductive, and developmental toxicity, as well as its genotoxic and carcinogenic potential. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Toxicokinetics and Metabolism

ATBC is rapidly absorbed and metabolized in the body. Following oral administration, approximately 99% of the dose is excreted within 48 hours, primarily in the urine (59-70%) and feces (25-36%).[1] This rapid elimination suggests a low potential for bioaccumulation.[1] The primary metabolic pathway for ATBC is hydrolysis, where it is broken down into more polar metabolites. In vitro studies using human serum and rat liver homogenates have shown that ATBC is metabolized to citric acid, acetic acid, and butyric acid.[1] Identified metabolites in urine include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, and dibutyl citrate.[1]

Toxicological Data

The toxicological data for ATBC indicates a low order of toxicity across various endpoints.

Acute Toxicity

ATBC exhibits very low acute toxicity via the oral route.

| Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | > 31,500 | [1] |

| Cat | Oral | LD50 | > 52,500 | [1] |

Repeated Dose Toxicity

Studies on repeated oral exposure to ATBC have established high No-Observed-Adverse-Effect Levels (NOAELs).

| Species | Duration | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings | Reference |

| Rat | 13 weeks | Oral (diet) | 1000 | - | No treatment-related adverse effects observed. | [1] |

| Rat | 2 years | Oral (diet) | 1000 | - | Decreased body weight gain at higher doses, not considered adverse. No evidence of organ toxicity. | [1] |

Genotoxicity

ATBC has been found to be non-genotoxic in bacterial and mammalian test systems.[2]

| Test System | Cell Type | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without | Negative | [2] |

| Mouse Lymphoma Assay | L5178Y cells | With and without | Negative | [2] |

Carcinogenicity

Long-term studies in rats have not shown any evidence of carcinogenicity.

| Species | Duration | Route | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Rat | 2 years | Oral (diet) | 1000 | No treatment-related neoplastic lesions observed. | [1] |

Reproductive and Developmental Toxicity

ATBC is not considered a reproductive or developmental toxicant at high dose levels.

| Study Type | Species | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Two-Generation | Rat | 1000 | No adverse effects on mating, fertility, or gestation. Slightly higher pup mortality and reduced pup body weights at 300 and 1000 mg/kg/day, potentially due to reduced maternal water consumption. | [1][3] |

| Developmental | Rabbit | - | Increased incidence of kidney malformations at 1000 mg/kg/day was noted, but a clear substance-specific effect could not be established. | [4] |

Experimental Protocols

Detailed, study-specific experimental protocols are often proprietary. However, the key studies on ATBC have generally followed standardized OECD guidelines. The following are generalized protocols based on these guidelines.

Repeated Dose 90-Day Oral Toxicity Study (based on OECD Guideline 408)

-

Test System: Typically Wistar or Sprague-Dawley rats, 10 animals per sex per dose group.

-

Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.

-

Dose Levels: At least three dose levels and a concurrent control group are used.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmology: Examination prior to and at the end of the study.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a standard panel of parameters.

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from control and high-dose groups are examined microscopically. Any target organs identified are also examined in the lower dose groups.

-

Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

-

Test System: Typically Sprague-Dawley rats, with sufficient numbers to yield at least 20 pregnant females per group.

-

Administration: The test substance is administered continuously in the diet to the parental (F0) generation before and during mating, through gestation and lactation. The offspring (F1 generation) are then selected and dosed through their maturation, mating, and production of the F2 generation.

-

Dose Levels: At least three dose levels and a concurrent control group.

-

F0 Generation Observations:

-

Clinical signs, body weight, and food consumption.

-

Mating, fertility, gestation length, and parturition data.

-

-

F1 and F2 Generation Observations:

-

Viability, sex ratio, and clinical signs in pups.

-

Pup body weights.

-

Developmental landmarks.

-

-

Pathology:

-

Gross necropsy of all F0 and F1 adults.

-

Histopathology of reproductive organs.

-

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Method:

-

The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).

-

The mixture is incubated, and then plated on a minimal medium lacking the required amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.

-

Result: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Conclusion

Based on the available toxicological data, Acetyl Tributyl Citrate (ATBC) has a low toxicity profile. It is not acutely toxic, shows no evidence of organ toxicity in repeated dose studies at high dose levels, is not genotoxic or carcinogenic, and does not cause reproductive or developmental toxicity at doses up to 1000 mg/kg bw/day in rats. Its rapid metabolism and excretion further support its safety profile. This information is critical for risk assessment and for confirming its suitability as a safer alternative to other plasticizers in various applications, including pharmaceuticals and consumer products.

References

An In-depth Technical Guide to the Environmental Impact of 1,3-Dibutyl Acetylcitrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibutyl acetylcitrate, more commonly known as acetyl tributyl citrate (ATBC), is a widely utilized plasticizer, often considered a safer alternative to phthalates in various applications, including pharmaceutical coatings, medical devices, and food packaging. Its environmental fate and ecotoxicological profile are of paramount importance for comprehensive risk assessment. This technical guide provides a detailed overview of the environmental impact of ATBC, consolidating key data on its biodegradability, aquatic toxicity, and potential effects on terrestrial and sediment ecosystems. Methodologies for critical environmental assessment experiments are detailed, and key pathways and workflows are visualized to support a deeper understanding of its environmental interactions.

Environmental Fate and Transport

Acetyl tributyl citrate's journey through the environment is governed by its physicochemical properties. It is a colorless liquid with low water solubility and a moderate potential for bioaccumulation.

Table 1: Physicochemical Properties of Acetyl Tributyl Citrate

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O₈ | [1] |

| Molecular Weight | 402.5 g/mol | [1] |

| Water Solubility | 5 mg/L | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 4.92 | [1] |

| Estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1800 | [1] |

| Henry's Law Constant | 5.5 x 10⁻³ atm-m³/mole (estimated) | [1] |

| Vapor Pressure | 0.052 mm Hg at 20°C (estimated) | [1] |

With an estimated soil organic carbon-water partitioning coefficient (Koc) of 1800, ATBC is expected to have a tendency to adsorb to suspended solids and sediments in aquatic environments.[1] Its low vapor pressure suggests that volatilization from dry soil surfaces is not a significant fate process.[1] In the atmosphere, vapor-phase ATBC is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 27 hours.[1]

Biodegradability

The biodegradability of a substance is a critical factor in determining its persistence in the environment.

Table 2: Biodegradability of Acetyl Tributyl Citrate

| Test Guideline | Result | Conclusion |

| OECD Guideline 301D (Closed Bottle Test) | 16% biodegradation after 28 days | Not readily biodegradable |

While not meeting the criteria for "readily biodegradable" under the stringent conditions of the OECD 301D test, other studies have suggested that ATBC is inherently biodegradable.[2]

Experimental Protocol: OECD Guideline 301D - Ready Biodegradability: Closed Bottle Test

This test method evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

-

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation of the test substance is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated by expressing the measured biological oxygen demand (BOD) as a percentage of the theoretical oxygen demand (ThOD).

-

Test System:

-

Test Vessels: Glass bottles with ground-glass stoppers.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Substance Concentration: Typically 2-5 mg/L.

-

Reference Substance: A readily biodegradable substance like sodium benzoate is run in parallel to check the viability of the inoculum.

-

Controls: Blank controls containing only inoculum and mineral medium are run to account for endogenous respiration.

-

-

Procedure:

-

The test substance is dissolved in the mineral medium to the desired concentration.

-

The solution is inoculated with the prepared activated sludge.

-

The inoculated solution is dispensed into the test bottles, ensuring no air bubbles are trapped.

-

The bottles are sealed and incubated in the dark at a controlled temperature (typically 20°C) for 28 days.

-

The dissolved oxygen concentration is measured in replicate bottles at the start of the test and at regular intervals throughout the 28-day period.

-

-

Data Analysis: The BOD is calculated from the difference in dissolved oxygen concentrations between the start and the end of the measurement period, corrected for the blank control. The percentage of biodegradation is then calculated as: % Biodegradation = (BOD / ThOD) x 100. A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% within a 10-day window, which begins when the degree of biodegradation has reached 10%.

Aquatic Ecotoxicity

The potential for a substance to cause harm to aquatic organisms is a key component of its environmental risk assessment.

Table 3: Aquatic Ecotoxicity of Acetyl Tributyl Citrate

| Organism | Test Guideline | Endpoint | Value | Exposure Duration |

| Fish (Lepomis macrochirus) | OECD 203 | LC50 | 38 - 60 mg/L | 96 hours |

| Crustacea (Daphnia magna) | OECD 202 | EC50 (immobilisation) | >1 mg/L | 24 hours |

| Algae (Desmodesmus subspicatus) | OECD 201 | EC50 (Growth inhibition) | 11.5 mg/L | 72 hours |

Experimental Protocols for Aquatic Toxicity Testing

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

-

Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Test System:

-

Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Bluegill sunfish (Lepomis macrochirus).

-

Test Conditions: Controlled temperature, lighting, and water quality parameters (e.g., pH, dissolved oxygen).

-

Test Concentrations: A geometric series of at least five concentrations of the test substance and a control group.

-

-

Procedure:

-

Healthy, acclimated fish are randomly distributed to the test chambers.

-

The test substance is introduced into the test water at the predetermined concentrations.

-

Observations for mortality and any sublethal effects are made at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods, such as probit analysis.

This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50) over a 48-hour exposure.

-

Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Test System:

-

Test Species: Daphnia magna.

-

Test Conditions: Static or semi-static system with controlled temperature and light.

-

-

Procedure:

-

Daphnids are placed in test vessels containing the test solutions at various concentrations and a control.

-

Observations for immobilization (daphnids that are not able to swim within 15 seconds after gentle agitation) are made at 24 and 48 hours.

-

-

Data Analysis: The EC50 value and its 95% confidence limits are calculated for the 48-hour exposure period.

This test assesses the effect of a substance on the growth of freshwater algae.

-

Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control culture is determined.

-

Test System:

-

Test Species: Desmodesmus subspicatus or other suitable green algae.

-

Test Conditions: Batch cultures with defined nutrient medium, constant temperature, and continuous illumination.

-

-

Procedure:

-

Aliquots of an exponentially growing algal culture are added to test flasks containing the nutrient medium and the test substance at different concentrations.

-

The flasks are incubated under controlled conditions for 72 hours.

-

Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter like fluorescence.

-

-

Data Analysis: The average specific growth rate is calculated for each concentration and the control. The concentration that causes a 50% inhibition of growth (EC50) is determined.

Terrestrial and Sediment Ecotoxicity

Publicly available data on the toxicity of acetyl tributyl citrate to terrestrial and sediment-dwelling organisms is limited. While one source indicates that ATBC can be classified as readily biodegradable in soil and compost substrates, specific quantitative toxicity data from standardized tests are not readily found in the reviewed literature.[2] To perform a comprehensive environmental risk assessment, testing on relevant terrestrial and sediment organisms would be necessary.

Standardized Testing for Terrestrial and Sediment Ecotoxicity

Should such testing be required, the following OECD guidelines provide standardized methodologies:

-

OECD Guideline 222: Earthworm, Reproduction Test (Eisenia fetida/Eisenia andrei): This chronic test evaluates the effects of a substance on the reproductive output of earthworms over an 8-week period. Endpoints include mortality, changes in biomass, and the number of juveniles produced.

-

OECD Guideline 216: Soil Microorganisms, Nitrogen Transformation Test: This test assesses the long-term impact of a substance on the nitrogen transformation activity of soil microorganisms, a crucial process for soil fertility.

-

OECD Guideline 218: Sediment-Water Chironomid Toxicity Test Using Spiked Sediment: This test evaluates the effects of sediment-bound chemicals on the emergence and development of chironomid larvae (non-biting midges), which are important components of aquatic food webs.

Metabolic Pathway

In biological systems, acetyl tributyl citrate is metabolized through hydrolysis. The primary metabolites identified include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, and dibutyl citrate.[3][4] Understanding the metabolic fate of ATBC is crucial for assessing potential bioaccumulation and the toxicity of its breakdown products.

Conclusion

Acetyl tributyl citrate exhibits a mixed environmental profile. While it is not classified as readily biodegradable under stringent test conditions, it is considered inherently biodegradable. Its acute toxicity to aquatic organisms varies, with algae being the most sensitive of the tested trophic levels. The potential for bioaccumulation is considered to be low to moderate. A significant data gap exists for its effects on terrestrial and sediment-dwelling organisms, which warrants further investigation for a complete environmental risk profile. The detailed experimental protocols provided herein offer a framework for conducting such necessary ecotoxicological assessments. For professionals in drug development and research, a thorough understanding of these environmental endpoints is essential for responsible product stewardship and regulatory compliance.

References

- 1. Acetyl tributyl citrate | 77-90-7, Acetyl tributyl citrate Formula - ECHEMI [echemi.com]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. researchgate.net [researchgate.net]

- 4. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

1,3-Dibutyl Acetylcitrate as a Plasticizer in Polymer Films: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibutyl acetylcitrate is a non-toxic, biodegradable plasticizer that serves as a viable alternative to traditional phthalate-based plasticizers.[1][2] Derived from citric acid, it is particularly suitable for applications in sensitive industries such as food packaging, medical devices, and pharmaceuticals.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its close analog, acetyl tributyl citrate (ATBC), as plasticizers in polymer films. Due to the limited availability of specific data on this compound, data for the widely studied and structurally similar ATBC is presented as a representative of this class of plasticizers.[3][4]

Applications in Polymer Films

This compound and its analogs are compatible with a range of polymers, including:

-

Poly(vinyl chloride) (PVC): Used in medical tubing, blood bags, and food wrap to impart flexibility and reduce brittleness.[2][3]

-

Polylactic acid (PLA): Enhances the ductility and processability of this biodegradable polymer, making it suitable for flexible packaging and biomedical applications.[3][4]

-

Cellulose Derivatives: Employed in coatings, films, and lacquers to improve flexibility and adhesion.[2]

The addition of these plasticizers effectively lowers the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature.[3]

Data Presentation

The following tables summarize the typical effects of acetyl citrate plasticizers (specifically ATBC) on the thermal and mechanical properties of common polymers.

Table 1: Thermal Properties of Plasticized PLA Films (DSC and TGA Data)

| Plasticizer Content (wt%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallinity (%) | Onset Decomposition Temp. (°C) |

| 0 (Neat PLA) | 60.4 | 180.0 | ~5-10 | ~330 |

| 10 | 45.2 | 178.5 | ~15-20 | ~320 |

| 20 | 28.7 | 176.8 | ~25-30 | ~310 |

| 30 | 12.2 | 175.1 | ~30-35 | ~300 |

Data is representative of studies on ATBC in PLA and may vary based on specific polymer grade and processing conditions.[4]

Table 2: Mechanical Properties of Plasticized PLA Films

| Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| 0 (Neat PLA) | 50 - 60 | 5 - 10 | 3.0 - 3.5 |

| 10 | 35 - 45 | 100 - 150 | 1.5 - 2.0 |

| 20 | 25 - 35 | 200 - 300 | 0.8 - 1.2 |

| 30 | 15 - 25 | >300 | 0.4 - 0.7 |

Data is representative of studies on ATBC in PLA and may vary based on specific polymer grade and processing conditions.[3]

Table 3: Migration of ATBC from Polymer Films into Food Simulants

| Food Simulant | Temperature (°C) | Time (days) | Migration Level (μg/cm²) |

| 10% Ethanol (Aqueous food) | 40 | 10 | < 5 |

| 50% Ethanol (Fatty food) | 40 | 10 | 20 - 50 |

| 95% Ethanol (Fatty food) | 40 | 10 | 100 - 200 |

| Isooctane (Fatty food) | 20 | 2 | 50 - 100 |

Data is representative of migration studies of ATBC from LDPE and may vary based on the polymer, film thickness, and test conditions.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Polymer Film Preparation (Solvent Casting)

This protocol describes a common laboratory method for preparing plasticized polymer films.

Materials:

-

Polymer (e.g., PLA, PVC)

-

This compound

-

Suitable solvent (e.g., dichloromethane for PLA, tetrahydrofuran for PVC)

-

Glass petri dish or flat glass plate

-

Magnetic stirrer and stir bar

-

Leveling table

-

Fume hood

-

Desiccator

Procedure:

-

Drying: Dry the polymer pellets or powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.

-

Dissolution: In a fume hood, dissolve a known weight of the dried polymer in a measured volume of the appropriate solvent with stirring until a homogenous solution is obtained.

-

Plasticizer Addition: Add the desired weight percentage of this compound to the polymer solution and continue stirring until it is fully dissolved.

-

Casting: Place the glass petri dish on a leveling table. Pour the polymer solution into the petri dish, ensuring an even distribution.

-

Solvent Evaporation: Cover the petri dish with a watch glass slightly ajar to allow for slow solvent evaporation in the fume hood at room temperature. This slow evaporation helps to minimize the formation of bubbles and ensures a uniform film.

-

Drying: Once the film appears dry, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 40-60°C) for 24-48 hours to remove any residual solvent.

-

Conditioning: Store the prepared film in a desiccator at a controlled temperature and humidity for at least 48 hours before characterization.

Protocol 2: Thermal Analysis (DSC and TGA)

This protocol outlines the characterization of the thermal properties of the plasticized films.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

DSC Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan and seal it.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -50°C).

-

Heat the sample to a temperature above its melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This is the first heating scan.

-

Hold the sample at this temperature for a few minutes to erase its thermal history.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Heat the sample again to the final temperature at the same heating rate. This is the second heating scan.

-

-

Data Analysis: Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity from the second heating scan to ensure analysis of the material's intrinsic properties without the influence of its thermal history.

TGA Procedure:

-

Sample Preparation: Accurately weigh 10-15 mg of the polymer film into a TGA pan.

-

Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Data Analysis: Determine the onset decomposition temperature and the temperature of maximum weight loss from the resulting weight vs. temperature curve.

Protocol 3: Mechanical Testing (Tensile Test)

This protocol describes the evaluation of the mechanical properties of the plasticized films.

Instrumentation:

-

Universal Testing Machine (UTM) with a suitable load cell.

-

Film cutting die (e.g., dumbbell shape according to ASTM D638).

Procedure:

-

Specimen Preparation: Cut at least five specimens from the conditioned polymer film using the cutting die.

-

Measurement: Measure the thickness and width of the gauge section of each specimen.

-

Testing:

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

-

Data Analysis: From the resulting stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus for each specimen and calculate the average and standard deviation.

Protocol 4: Migration Testing

This protocol is based on standard methods for determining the migration of plasticizers from polymer films into food simulants.

Materials:

-

Plasticized polymer film

-

Food simulants (e.g., 10% ethanol, 50% ethanol, 95% ethanol, isooctane)

-

Migration cells or glass containers

-

Incubator or oven

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatograph - HPLC)

Procedure:

-

Sample Preparation: Cut a piece of the polymer film with a known surface area.

-

Exposure: Place the film in a migration cell or glass container and add a known volume of the food simulant, ensuring the film is completely immersed. The surface area to volume ratio should be standardized (e.g., 6 dm²/L).

-

Incubation: Seal the container and incubate at a specific temperature and for a defined duration (e.g., 40°C for 10 days) to simulate storage conditions.

-

Analysis:

-

After incubation, remove the film.

-

Take an aliquot of the food simulant.

-

Extract the plasticizer from the simulant if necessary.

-

Quantify the concentration of this compound in the simulant using a calibrated GC-FID or HPLC method.

-

-

Calculation: Express the migration level in terms of mass of plasticizer per unit area of the film (e.g., μg/cm²).

Conclusion

This compound and its analogs are effective and safe plasticizers for a variety of polymers used in sensitive applications. The provided protocols and data offer a comprehensive guide for researchers and professionals in the development and characterization of plasticized polymer films. The use of these plasticizers can significantly improve the flexibility and processability of polymers while maintaining a favorable safety profile. Further studies are encouraged to generate specific quantitative data for this compound to expand its application landscape.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Acetyl Tributyl Citrate

Analyte: Acetyl Tributyl Citrate (ATBC)

Note on Analyte: While the initial request specified 1,3-Dibutyl acetylcitrate, a thorough review of scientific literature did not yield established High-Performance Liquid Chromatography (HPLC) methods for this specific isomer. However, extensive methodologies exist for the closely related and widely used plasticizer, Acetyl Tributyl Citrate (ATBC). This application note provides a detailed protocol for the analysis of ATBC, which should serve as a strong starting point for researchers interested in the analysis of related acetylated butyl citrate esters. ATBC is a common excipient in pharmaceutical formulations and a plasticizer in various polymers, making its accurate quantification crucial for quality control and safety assessment.[1][2]

Introduction

Acetyl Tributyl Citrate (ATBC) is a biocompatible plasticizer used in a variety of applications, including pharmaceutical coatings for tablets and capsules, medical devices, and food packaging materials.[2] Its presence and concentration must be carefully monitored to ensure product quality, performance, and safety. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of ATBC. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of ATBC in various samples.

Principle of the Method

This method utilizes reversed-phase chromatography to separate Acetyl Tributyl Citrate from other components in the sample matrix. A C18 stationary phase is used in conjunction with a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous component. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. Detection is typically achieved using an ultraviolet (UV) detector, as ATBC exhibits absorbance in the UV range. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, a mass spectrometer (MS) can be used as the detector.[1][3][4]

Experimental Protocols

-

Acetyl Tributyl Citrate (ATBC) reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid or Formic acid (analytical grade)

-

Methanol (HPLC grade, for sample preparation if needed)

-

Sample diluent: Acetonitrile/Water (e.g., 70:30 v/v)

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector is required. The following tables summarize the recommended chromatographic conditions.

Table 1: HPLC System and Operating Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid or 0.1% Formic Acid (for MS)[3][4] |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis at 210 nm or Mass Spectrometer |

| Run Time | Approximately 10 minutes |

Table 2: Example Gradient Elution Program

| Time (min) | % Acetonitrile | % Aqueous (with 0.1% Acid) |

| 0.0 | 50 | 50 |

| 5.0 | 95 | 5 |

| 8.0 | 95 | 5 |

| 8.1 | 50 | 50 |

| 10.0 | 50 | 50 |

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of ATBC reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The sample preparation method will vary depending on the matrix.

-

For Liquid Samples (e.g., pharmaceutical formulations):

-

Dilute the sample with the sample diluent to bring the expected ATBC concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

For Solid Samples (e.g., polymer films, tablets):

-

Accurately weigh a portion of the solid sample.

-

Extract the ATBC using a suitable solvent like acetonitrile or methanol. This can be done by sonication or shaking for a specified period.

-

Centrifuge the extract to pellet any insoluble material.

-

Dilute the supernatant with the sample diluent as needed.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

For Biological Samples (e.g., plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., Acetyl Triethyl Citrate - ATEC) to precipitate proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

Data Analysis and Performance Characteristics

The concentration of ATBC in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the working standard solutions.

Table 3: Performance Characteristics of an Example HPLC Method for ATBC

| Parameter | Typical Value |

| Retention Time | Approximately 3.5 - 7.0 minutes[1] |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Note: These values are illustrative and should be determined for each specific method and instrument during validation.

Experimental Workflow Diagram

Caption: Workflow for HPLC analysis of Acetyl Tributyl Citrate.

Conclusion

The described RP-HPLC method is a reliable and efficient technique for the quantification of Acetyl Tributyl Citrate. The protocol can be adapted for various sample matrices and is suitable for quality control, stability studies, and research applications. Method validation should be performed to ensure its suitability for a specific purpose.

References

- 1. Pharmacokinetic Properties of Acetyl Tributyl Citrate, a Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of Acetyl tributyl citrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Acetyl tributyl citrate | SIELC Technologies [sielc.com]

Application Notes and Protocols for Acetyl Tributyl Citrate (ATBC) in Drug Delivery Systems

Application Notes

Acetyl Tributyl Citrate (ATBC) is a non-toxic, biodegradable citrate ester extensively utilized as a plasticizer in pharmaceutical formulations.[2] It is an odorless, colorless, oily liquid soluble in organic solvents but insoluble in water. Its primary function is to increase the flexibility, workability, and durability of polymeric materials used in drug delivery systems, such as coatings for tablets, capsules, and beads.[3]

Key Applications and Advantages:

-

Controlled Release Formulations: ATBC is a key component in extended-release and delayed-release coatings. By plasticizing polymers like ethylcellulose and polymethacrylates (e.g., Eudragit®), it modifies the polymer matrix's permeability to water and dissolved drug molecules, thereby controlling the drug release rate.

-

Improved Mechanical Properties: The addition of ATBC to polymer films reduces their brittleness and lowers the glass transition temperature (Tg), making them more flexible and resistant to cracking during manufacturing, storage, and handling. This is crucial for maintaining the integrity of functional coatings.

-

Enhanced Processability: In processes like film coating, the inclusion of a plasticizer like ATBC improves the coalescence of polymer particles, leading to the formation of a smooth, uniform, and continuous film on the substrate.

-

Biocompatibility and Safety: ATBC is recognized as a safe and biodegradable alternative to phthalate-based plasticizers, making it suitable for use in oral pharmaceutical dosage forms.[2] It is approved by regulatory agencies like the FDA for use as a pharmaceutical excipient.[1]

Quantitative Data Presentation

The concentration of ATBC directly influences the physicochemical properties and drug release profiles of the final dosage form. Increasing the plasticizer concentration generally enhances polymer chain mobility, which leads to a faster drug release rate.

Table 1: Representative Effect of ATBC Concentration on In-Vitro Drug Release from Ethylcellulose Coated Pellets

The following data is illustrative, based on established principles of polymer plasticization, to demonstrate the expected trend. Actual results will vary based on the specific polymer, drug, and formulation parameters.

| Formulation ID | Polymer (Ethylcellulose) | ATBC Concentration (% w/w of polymer) | Cumulative Drug Release (%) |

| 2 hours | |||

| F1 | 100 mg | 5% | 15.4 ± 1.8 |

| F2 | 100 mg | 10% | 22.1 ± 2.1 |

| F3 | 100 mg | 15% | 30.5 ± 2.5 |

| F4 | 100 mg | 20% | 41.3 ± 3.0 |

Experimental Protocols

Protocol 1: Preparation of Extended-Release Coated Pellets

This protocol describes the preparation of drug-loaded pellets with a sustained-release coating using ATBC as a plasticizer, adapted from fluid bed coating technology.

Materials:

-

Drug-layered pellets (e.g., sugar spheres layered with an active pharmaceutical ingredient)

-

Ethylcellulose (EC) N50

-

Hypromellose (HPMC) E5

-

Acetyl Tributyl Citrate (ATBC)

-

Talc (micronized)

-

Isopropyl Alcohol (IPA)

-

Dichloromethane

-

Purified Water

Equipment:

-

Fluidized Bed Coater (e.g., with a Wurster insert)

-

Magnetic stirrer and hot plate

-

Analytical balance

-

Sieve shaker

Methodology:

-

Preparation of the Coating Dispersion (for a 1000 g batch of pellets):

-

In a suitable container, disperse 15 g of HPMC E5 into 300 mL of Isopropyl Alcohol with stirring.

-

Add 450 mL of Dichloromethane to the dispersion and stir until a clear solution is formed.

-

Slowly add 60 g of Ethylcellulose to the solution under continuous stirring until it is fully dissolved.

-

In a separate small container, dissolve 7.5 g of ATBC (representing ~10% of total polymer weight) in a small amount of the solvent mixture and then add it to the main polymer solution.

-

Disperse 15 g of micronized talc into the solution and continue stirring for at least 30 minutes to ensure a homogenous dispersion.

-

-

Coating Process:

-

Preheat the fluidized bed coater to the target inlet air temperature (e.g., 45-55°C).

-

Load 1000 g of the drug-layered pellets into the product container.

-

Initiate fluidization of the pellets with warm air.

-

Begin spraying the coating dispersion onto the fluidized pellets at a controlled rate (e.g., 10-20 g/min ).

-